molecular formula C6H6Cl2O2 B12655696 3,6-Dichlorocyclohexane-1,2-dione CAS No. 71463-51-9

3,6-Dichlorocyclohexane-1,2-dione

Cat. No.: B12655696
CAS No.: 71463-51-9
M. Wt: 181.01 g/mol
InChI Key: LVSHXWALSXQHOL-UHFFFAOYSA-N
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Description

3,6-Dichlorocyclohexane-1,2-dione is an organic compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexane, where two chlorine atoms are substituted at the 3rd and 6th positions, and two ketone groups are present at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichlorocyclohexane-1,2-dione typically involves the chlorination of cyclohexane-1,2-dione. One common method is the reaction of cyclohexane-1,2-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichlorocyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichlorocyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 3,6-dichlorocyclohexane-1,2-diol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichlorocyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichlorocyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichlorocyclohexane
  • 1,3-Dichlorocyclohexane
  • 1,4-Dichlorocyclohexane

Comparison

3,6-Dichlorocyclohexane-1,2-dione is unique due to the presence of both chlorine atoms and ketone groups at specific positions on the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and potential applications compared to other dichlorocyclohexane derivatives. The presence of ketone groups allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

71463-51-9

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

3,6-dichlorocyclohexane-1,2-dione

InChI

InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h3-4H,1-2H2

InChI Key

LVSHXWALSXQHOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1Cl)Cl

Origin of Product

United States

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